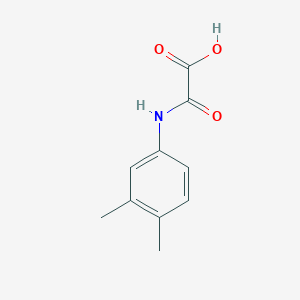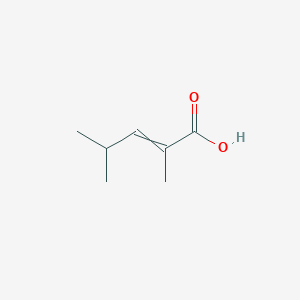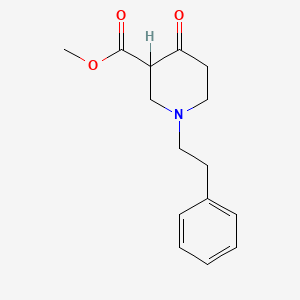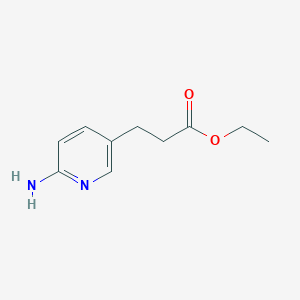
7-Bromo-2-(4-bromophenyl)-1H-indole
Vue d'ensemble
Description
The compound “7-Bromo-2-(4-bromophenyl)-1H-indole” belongs to the class of organic compounds known as indoles, which are aromatic heterocyclic compounds containing a benzene and a pyrrole ring fused together .
Synthesis Analysis
While specific synthesis methods for “7-Bromo-2-(4-bromophenyl)-1H-indole” were not found, similar compounds have been synthesized through various methods. For instance, regioselective synthesis of some novel hybrids has been achieved via copper (I) catalyzed one-pot reaction of various aromatic aldehydes .Molecular Structure Analysis
The molecular structure of “7-Bromo-2-(4-bromophenyl)-1H-indole” would likely involve a benzene ring attached to a pyrrole ring (forming an indole structure), with bromine substituents at the 7th position of the indole and the 4th position of the phenyl group .Applications De Recherche Scientifique
Anticancer Activity
7-Bromo-2-(4-bromophenyl)-1H-indole: has been investigated for its potential as an anticancer agent. Researchers have synthesized derivatives of this compound and evaluated their efficacy against human cancer cell lines. Notably, some derivatives exhibited remarkable anticancer activity compared to standard drugs . Further studies are needed to explore its mechanism of action and optimize its effectiveness.
Biological Applications
Apart from anticancer properties, this compound may have other biological applications. Its structural features make it a potential scaffold for designing new agents with antibacterial, antithrombotic, anticonvulsant, and other pharmacological activities . Researchers continue to explore its potential in drug discovery.
Molecular Docking Studies
Computational studies, such as molecular docking, have been employed to understand how 7-Bromo-2-(4-bromophenyl)-1H-indole interacts with biological targets. For instance, docking studies with epidermal growth factor receptor (EGFR) have supported its anticancer activity . These simulations provide insights into binding modes and guide further experimental investigations.
Quinoline-Based Isoindolin-1-ones
Interestingly, related compounds have been synthesized using a similar one-pot approach. For instance, the synthesis of N-substituted 7-bromo-2,3-dihydro-1H-pyrrolo-[3,4-b]quinolin-1-ones demonstrates the versatility of quinoline-based scaffolds . These derivatives may have diverse applications beyond anticancer activity.
Crystallography
The crystal structure of 7-Bromo-2-(4-chloro-phenyl)-quinoxaline (a related compound) has been determined. The asymmetric unit contains one molecule, and the bromine substituent in the benzene ring is characterized by a specific C–Br bond length . Such crystallographic studies contribute to our understanding of the compound’s solid-state properties.
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been shown to exhibit anticancer activity against various human cancer cell lines, including hela, mcf-7, a549, and pc3 . These compounds likely interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in cell proliferation and survival.
Result of Action
Similar compounds have demonstrated significant anticancer activity, suggesting that this compound may also exert cytotoxic effects on cancer cells
Propriétés
IUPAC Name |
7-bromo-2-(4-bromophenyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br2N/c15-11-6-4-9(5-7-11)13-8-10-2-1-3-12(16)14(10)17-13/h1-8,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLHQVWNNARQGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=C2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2-(4-bromophenyl)-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



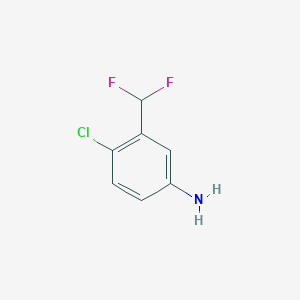

![methyl 2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate](/img/structure/B3149030.png)
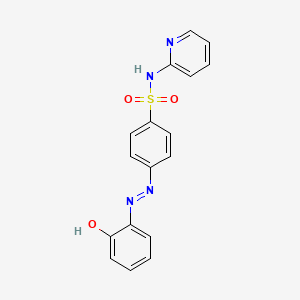
![2-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}acetic acid](/img/structure/B3149048.png)
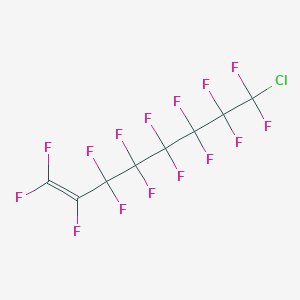

![Benzeneacetic acid, 2-[(2,6-dichlorophenyl)nitrosoamino]-](/img/structure/B3149069.png)
